Tert-butyl 5-oxohexanoate

Catalog No.
S8461277
CAS No.
111490-79-0
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-oxohexanoate

CAS Number

111490-79-0

Product Name

Tert-butyl 5-oxohexanoate

IUPAC Name

tert-butyl 5-oxohexanoate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5-7H2,1-4H3

InChI Key

MMRKSDHIAFIOJZ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CCCC(=O)OC(C)(C)C

Tert-butyl 5-oxohexanoate is an ester compound characterized by the presence of a tert-butyl group attached to a hexanoate chain with a ketone functional group at the fifth carbon. Its molecular formula is C11H20O3C_{11}H_{20}O_3, and it has a molar mass of approximately 200.28 g/mol. This compound is of interest due to its potential applications in organic synthesis and as an intermediate in various

, including:

  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of tert-butyl 5-hydroxyhexanoate.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming larger molecules or more complex structures.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield tert-butyl alcohol and hexanoic acid.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Several methods exist for synthesizing tert-butyl 5-oxohexanoate:

  • Direct Esterification: This involves the reaction of hexanoic acid with tert-butanol in the presence of an acid catalyst, leading to the formation of the ester.
  • Acylation Reactions: Tert-butyl alcohol can be acylated using acyl chlorides or anhydrides derived from hexanoic acid.
  • Biocatalytic Methods: Enzymatic reductions or transesterifications can be employed to produce this compound selectively, often under mild conditions that preserve sensitive functional groups .

Tert-butyl 5-oxohexanoate finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its ester nature, it might be explored for use in flavoring or fragrance formulations.
  • Chemical Research: It is used in studies involving reaction mechanisms and catalysis due to its reactive functional groups.

Tert-butyl 5-oxohexanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure/FeaturesUnique Aspects
Tert-butyl 4-oxohexanoateSimilar ester structure but with a ketone at C4May exhibit different reactivity due to ketone position
Tert-butyl 3-oxohexanoateKetone at C3Different biological activity profile
Ethyl 5-oxohexanoateEthyl instead of tert-butyl groupGenerally lower lipophilicity compared to tert-butyl
Methyl 5-oxohexanoateMethyl ester variantPotentially different solubility and reactivity

The uniqueness of tert-butyl 5-oxohexanoate lies in its specific branching and functionalization, which may influence its reactivity and interactions compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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